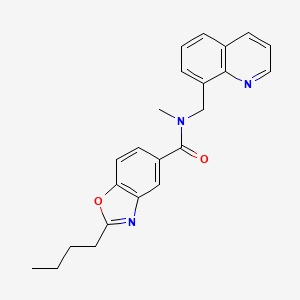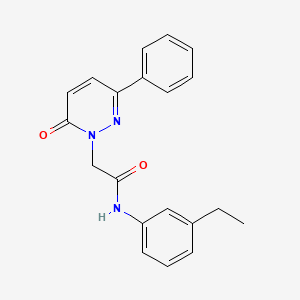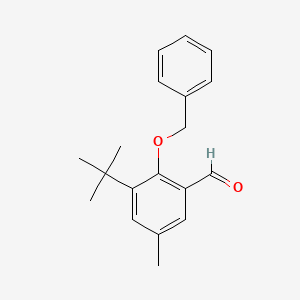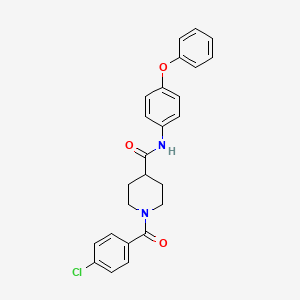![molecular formula C25H32N2O2 B4936430 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B4936430.png)
3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide, also known as ABMP, is a synthetic compound that has gained interest in scientific research due to its potential as a therapeutic agent. ABMP belongs to the class of compounds known as piperidines, which have been shown to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response.
Biochemical and physiological effects:
3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide in lab experiments is its high potency and specificity. 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has been shown to have a strong effect on its target molecules with minimal off-target effects. However, one limitation of using 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for the study of 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-tumor agent. Further studies are needed to fully understand the mechanism of action of 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide involves the reaction of 3-acetylbenzaldehyde and N-benzyl-N-methylpropanamide with piperidine in the presence of a catalyst. The resulting product is then purified using column chromatography. This method has been successfully used to produce 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide in high yields and purity.
Applications De Recherche Scientifique
3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has been studied for its potential as a therapeutic agent in various scientific research areas. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has been shown to have antimicrobial activity against various bacterial strains.
Propriétés
IUPAC Name |
3-[1-[(3-acetylphenyl)methyl]piperidin-4-yl]-N-benzyl-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c1-20(28)24-10-6-9-23(17-24)19-27-15-13-21(14-16-27)11-12-25(29)26(2)18-22-7-4-3-5-8-22/h3-10,17,21H,11-16,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGQGXQMDSUABH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN2CCC(CC2)CCC(=O)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4936362.png)
![6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione](/img/structure/B4936385.png)

![N,N'-(methylenedi-4,1-cyclohexanediyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4936393.png)

![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B4936400.png)

![N-(4-ethoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4936416.png)
![diethyl 5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4936424.png)
![6-(4-hydroxy-1-piperidinyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B4936426.png)

![6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4936441.png)
![1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione](/img/structure/B4936452.png)